
3-(Methylsulfanyl)-2-sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is an organic compound characterized by the presence of both a methylsulfanyl group and a sulfanyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid typically involves the introduction of the methylsulfanyl and sulfanyl groups onto a propanoic acid backbone. One common method involves the reaction of a suitable propanoic acid derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate larger quantities, and additional steps may be included to purify the product and ensure consistency in quality.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-2-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced thiol compounds, and substituted propanoic acid derivatives.
科学的研究の応用
3-(Methylsulfanyl)-2-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-2-sulfanylpropanoic acid involves its interaction with molecular targets through its functional groups. The methylsulfanyl and sulfanyl groups can form bonds with various biological molecules, influencing their activity and function. These interactions can affect metabolic pathways and enzyme activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(Methylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.
3-(Methylsulfonyl)propanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
3-(Methylsulfanyl)-2-sulfanylpropanoic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on the same propanoic acid backbone
特性
CAS番号 |
828936-72-7 |
|---|---|
分子式 |
C4H8O2S2 |
分子量 |
152.2 g/mol |
IUPAC名 |
3-methylsulfanyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S2/c1-8-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) |
InChIキー |
OWULYSIKJAVSQP-UHFFFAOYSA-N |
正規SMILES |
CSCC(C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
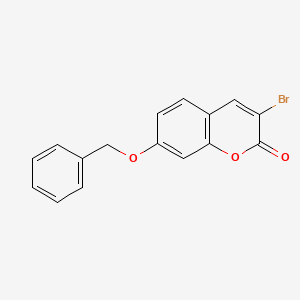
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
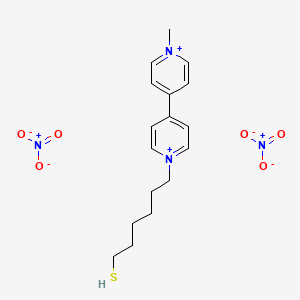
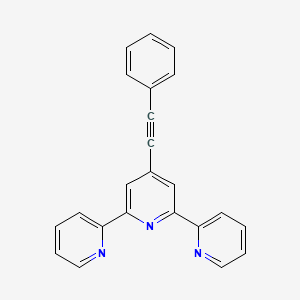

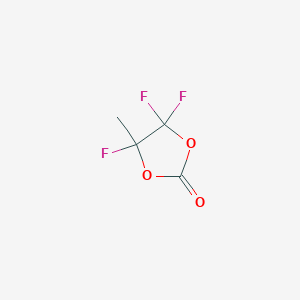
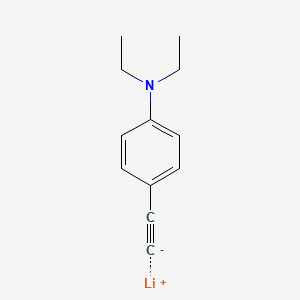
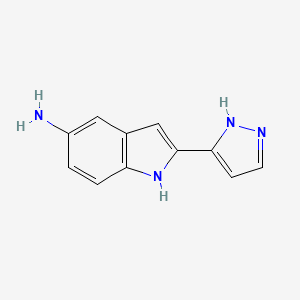
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
